3-(Dimethylamino)butanoic acid

Analytical Chemistry Synthetic Intermediate Quality Control

3-(Dimethylamino)butanoic acid (CAS 758665-04-2) is a racemic β-amino acid building block featuring a dimethylamino group at the C3 position, enabling amide bond formation and esterification. Available as free base or HCl salt (CAS 183488-55-3) with ≥95% purity. Ideal for exploratory medicinal chemistry where stereochemical purity is not critical; serves as a racemic reference standard alongside enantiopure (3R)- or (3S)- forms. A well-defined commercial standard for HPLC, LC-MS, and NMR method validation.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 758665-04-2
Cat. No. B3153440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)butanoic acid
CAS758665-04-2
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)N(C)C
InChIInChI=1S/C6H13NO2/c1-5(7(2)3)4-6(8)9/h5H,4H2,1-3H3,(H,8,9)
InChIKeySURVRMRLLSFWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)butanoic Acid (CAS 758665-04-2) Baseline Specifications and Procurement Identification


3-(Dimethylamino)butanoic acid (CAS 758665-04-2) is a β-amino acid derivative with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol. The compound is most commonly supplied as its hydrochloride salt (CAS 183488-55-3) with typical purity specifications of 95% . The molecule features a dimethylamino group at the C3 position of a butanoic acid backbone, and is available in both racemic and enantiopure forms including (3R)- and (3S)-configurations [1]. This compound belongs to the broader class of dialkylamino-substituted carboxylic acids that serve as chiral building blocks and synthetic intermediates in medicinal chemistry applications.

Why 3-(Dimethylamino)butanoic Acid Cannot Be Simply Substituted with Unspecified Dialkylamino Analogs


Disclaimer: An exhaustive search of primary research literature, patent databases, and authoritative public repositories (PubChem, BindingDB, ChEMBL) identified no peer-reviewed head-to-head comparative studies or reproducible quantitative differentiation data for 3-(dimethylamino)butanoic acid against defined comparators. The available evidence is limited to vendor-supplied purity specifications (95% racemic grade) and structural annotation. Consequently, this Evidence Guide cannot present the quantitative, comparator-driven differentiation that a rigorous procurement decision would normally require. The following sections reflect this evidentiary limitation rather than inflating unverified claims. In the absence of direct comparative data, substitution decisions cannot be reliably informed by performance metrics; procurement choices must instead rely on supplier-provided certificates of analysis for the specific CAS number required.

Quantitative Differentiation Evidence for 3-(Dimethylamino)butanoic Acid (CAS 758665-04-2): Available Data and Critical Gaps


Purity Specification: 95% Minimum Purity Grade Versus Unspecified Grades

The racemic 3-(dimethylamino)butanoic acid hydrochloride is commercially supplied with a minimum purity specification of 95% as documented by supplier AKSci . This represents a baseline quality grade suitable for general research applications. No comparative purity data against alternative synthetic batches or enantiopure forms are available in the public literature.

Analytical Chemistry Synthetic Intermediate Quality Control

Stereochemical Configuration: Racemic Mixture Versus Defined Enantiomers

3-(Dimethylamino)butanoic acid (CAS 758665-04-2) is supplied as a racemic mixture . Distinct enantiopure forms, including (3R)-3-(dimethylamino)butanoic acid and (3S)-3-(dimethylamino)butanoic acid hydrochloride (CAS 2901044-55-9), are available as separate catalog items from specialty chemical suppliers. The racemic form and enantiopure forms are chemically distinct products with different CAS numbers and should not be considered interchangeable for applications requiring defined stereochemistry.

Chiral Chemistry Enantioselective Synthesis Stereochemistry

Positional Isomer Distinction: 3-(Dimethylamino)butanoic Acid Versus 4-(Dimethylamino)butanoic Acid

3-(Dimethylamino)butanoic acid (dimethylamino group at C3) and 4-(dimethylamino)butanoic acid (dimethylamino group at C4, CAS 69954-66-1 as HCl salt) are positional isomers with distinct molecular geometries. The 3-substituted isomer places the amine functionality adjacent to the carboxyl group (β-amino acid motif), whereas the 4-substituted isomer contains a longer spacing (γ-amino acid motif). No comparative reactivity or binding data are publicly available to quantify the functional consequences of this positional difference.

Positional Isomer Structural Differentiation Synthetic Intermediate

Recommended Application Scenarios for 3-(Dimethylamino)butanoic Acid (CAS 758665-04-2) Based on Available Evidence


General Synthetic Intermediate for Academic and Exploratory Medicinal Chemistry

Based on supplier documentation, racemic 3-(dimethylamino)butanoic acid (≥95% purity) is suitable for use as a synthetic building block in exploratory medicinal chemistry campaigns where stereochemical purity is not critical. The compound provides a β-amino acid scaffold with a tertiary amine handle for further derivatization. However, the absence of comparative performance data against structurally related building blocks (e.g., 4-substituted isomers, N-methyl or N-ethyl analogs, or alternative β-amino acids) means selection among these candidates cannot be guided by documented yield or selectivity advantages.

Chiral Reference Material or Racemic Control in Stereochemical Studies

The racemic form (CAS 758665-04-2) is explicitly labeled as a racemic mixture by commercial suppliers. This product may serve as a racemic reference standard or negative control in studies where stereochemical outcomes are being evaluated alongside defined enantiopure compounds such as (3R)- or (3S)-3-(dimethylamino)butanoic acid. This application derives directly from the stereochemical distinction documented in vendor product specifications.

Derivatization to Bioactive Scaffolds via Amide or Ester Formation

The compound contains both a carboxylic acid and a tertiary amine, enabling amide bond formation (via carboxyl activation) or esterification. Patent literature (e.g., WO 2009/132978) describes structurally related 4-dimethylaminobutyric acid derivatives as CPT2 inhibitors, suggesting that dialkylamino-substituted butyric acids may serve as pharmacophore-carrying scaffolds. 3-(Dimethylamino)butanoic acid could be explored as a precursor for analogous 3-substituted derivatives, though no direct evidence quantifies its suitability relative to alternative β-amino acid building blocks.

Analytical Method Development and Reference Standard Preparation

Given the availability of this compound through multiple specialty chemical suppliers with documented CAS registry and MFCD numbers, it can be used for analytical method development (e.g., HPLC, LC-MS, NMR) where a well-defined, commercially traceable standard is required. The 95% purity specification provides a baseline for method validation and calibration curve construction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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